molecular formula C15H13N3O3S B2379163 N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-01-9

N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2379163
CAS No.: 851944-01-9
M. Wt: 315.35
InChI Key: SLVYDXJOXXKEJD-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Various synthetic approaches have been reported . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Pathways and Derivative Compounds : The compound has been involved in the synthesis of a variety of heterocyclic compounds due to its reactive nature and potential as a precursor for developing novel pharmaceuticals. For instance, derivatives of this compound have been synthesized for potential anti-inflammatory and analgesic activities, showcasing significant inhibition of cyclooxygenase enzymes and providing a basis for further drug development (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Antimicrobial Properties : Several studies have synthesized derivatives of N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide to explore their antimicrobial properties. These compounds have demonstrated efficacy against various bacteria and fungi, indicating their potential in addressing antibiotic resistance and infectious diseases (Gein, Zamaraeva, Buzmakova, Odegova, Gein, 2015).

Anticancer Activities : Research into the anticancer activities of thiazolo[3,2-a]pyrimidine derivatives has revealed promising results. These compounds have been tested against several cancer cell lines, showing cytotoxic effects that could lead to the development of new chemotherapeutic agents (Hassan, Hafez, Osman, Ali, 2015).

Chemical Synthesis and Characterization

Chemical Synthesis Techniques : The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves various chemical reactions and techniques, highlighting the versatility of these compounds in chemical synthesis. Researchers have developed methods for synthesizing a wide array of derivatives, each with unique biological activities and potential applications (Peterlin-Mašič, Malešič, Breznik, Krbavčič, 2000).

Characterization and Analysis : Advanced analytical techniques, including NMR, IR spectroscopy, and mass spectrometry, are crucial in characterizing the synthesized compounds. These methods ensure the accurate determination of chemical structures and properties, which is essential for understanding the compounds' mechanisms of action and potential applications (Youssef, Mobarak, Abdel-fattah, 1993).

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

It’s known that the thiazolo[3,2-a]pyrimidine ring system’s structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to exhibit a broad spectrum of pharmacological activity, including high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

The use of microwave in the synthesis of thiazolopyrimidines has been shown to enhance yield, save time, and provide environmental safety reactions , which could potentially impact the bioavailability of the compound.

Result of Action

Thiazolo[3,2-a]pyrimidines are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

The use of microwave in the synthesis of thiazolopyrimidines has been shown to enhance yield, save time, and provide environmental safety reactions , suggesting that the synthesis environment could potentially impact the compound’s efficacy and stability.

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They offer huge synthetic potential and can be readily modified by the introduction of new binding sites . This makes them extremely useful in optimizing the interaction between the ligand and biological target . Therefore, they present promising future directions in the field of drug design and discovery .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVYDXJOXXKEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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